Enoxacin-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

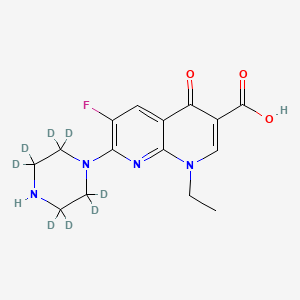

Molecular Formula |

C15H17FN4O3 |

|---|---|

Molecular Weight |

328.37 g/mol |

IUPAC Name |

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H17FN4O3/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20/h7-8,17H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 |

InChI Key |

IDYZIJYBMGIQMJ-SQUIKQQTSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=O)C(=CN(C3=N2)CC)C(=O)O)F)([2H])[2H])[2H] |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Enoxacin-d8: Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxacin-d8 is the deuterium-labeled analogue of Enoxacin, a second-generation fluoroquinolone antibiotic. This stable isotope-labeled compound serves as an indispensable internal standard for the quantitative analysis of Enoxacin in complex biological matrices through mass spectrometry-based assays. This technical guide provides a comprehensive overview of the chemical properties of this compound, its synthesis, and its application in bioanalytical method development. Furthermore, it delves into the mechanistic pathways of its parent compound, Enoxacin, both as an antibacterial agent and as a modulator of microRNA processing with potential anticancer activities.

Introduction

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent that has been utilized in the treatment of urinary tract infections and gonorrhea.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] this compound, a deuterated variant of Enoxacin, is chemically and biologically analogous to the parent compound but possesses a higher mass. This key difference allows it to be distinguished from the unlabeled Enoxacin in mass spectrometric analysis, making it an ideal internal standard for pharmacokinetic and metabolic studies.[4]

Chemical and Physical Properties

The chemical and physical properties of this compound and its parent compound, Enoxacin, are summarized in the table below. The deuteration in this compound occurs on the piperazinyl ring.[4]

| Property | This compound | Enoxacin |

| Chemical Name | 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,8-naphthyridine-3-carboxylic acid | 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[3] |

| CAS Number | 1329642-60-5[5] | 74011-58-8[3] |

| Molecular Formula | C₁₅H₉D₈FN₄O₃[5] | C₁₅H₁₇FN₄O₃[3] |

| Molecular Weight | 328.37 g/mol [5] | 320.32 g/mol [6] |

| Appearance | Off-white to yellow powder | Yellow to off-white powder[7] |

| Melting Point | Not available | 220-224 °C[7] |

| Solubility | Soluble in DMSO and warmed water[4] | Insoluble in water[7] |

| pKa (Strongest Acidic) | Not available | 5.31[2] |

| pKa (Strongest Basic) | Not available | 8.68[2] |

| LogP | Not available | -0.2[2] |

Synthesis and Manufacturing

The synthesis of this compound involves the incorporation of deuterium atoms into the Enoxacin molecule. While specific, detailed protocols for the commercial synthesis of this compound are proprietary, the general approach involves the use of a deuterated precursor. The most common strategy is to utilize a deuterated piperazine ring, which is then coupled to the fluoroquinolone core structure.

A plausible synthetic workflow is outlined below:

Mechanism of Action of Enoxacin

Enoxacin exhibits at least two distinct mechanisms of action: its well-established antibacterial activity and a more recently discovered role in modulating microRNA (miRNA) processing, which contributes to its potential anticancer effects.

Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

As a fluoroquinolone antibiotic, Enoxacin targets bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. By inhibiting these enzymes, Enoxacin introduces double-strand breaks in the bacterial chromosome, leading to cell death.[8]

Anticancer Activity: Enhancement of microRNA Processing

Recent research has unveiled a novel mechanism of action for Enoxacin that contributes to its potential as an anticancer agent. Enoxacin has been shown to enhance the processing of miRNAs by binding to the TAR RNA-binding protein 2 (TRBP).[9] TRBP is a component of the Dicer complex, which is essential for the maturation of miRNAs. By enhancing TRBP's function, Enoxacin promotes the biogenesis of mature miRNAs, some of which act as tumor suppressors.[8][9] This leads to the downregulation of oncogenic proteins and the induction of apoptosis in cancer cells.

Experimental Protocols: Bioanalytical Application of this compound

This compound is primarily used as an internal standard for the quantification of Enoxacin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

A validated LC-MS/MS method for the simultaneous determination of multiple antibiotics in human plasma can be adapted for Enoxacin.[10]

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[10]

-

Mobile Phase A: 0.1% formic acid in water.[10]

-

Mobile Phase B: Acetonitrile.[10]

-

Flow Rate: 0.3 mL/min.[10]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, and then re-equilibrating the column.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Enoxacin: The precursor ion would be the protonated molecule [M+H]⁺, and the product ion would be a characteristic fragment.

-

This compound: The precursor ion would be the protonated deuterated molecule [M+D]⁺, and the product ion would be a corresponding characteristic fragment.

-

-

Instrument Parameters: Capillary voltage, source temperature, desolvation temperature, and collision energies should be optimized for maximum sensitivity.[10]

-

Conclusion

This compound is a critical tool for researchers and drug development professionals studying the pharmacokinetics and metabolism of Enoxacin. Its stable isotope labeling ensures accurate and precise quantification in complex biological matrices. Understanding the chemical properties of this compound and the multifaceted mechanisms of its parent compound, Enoxacin, is essential for its effective application in preclinical and clinical research. The methodologies outlined in this guide provide a framework for the robust bioanalytical assessment of Enoxacin, facilitating further investigations into its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Enoxacin - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enoxacin - LKT Labs [lktlabs.com]

- 8. A small molecule enhances RNA interference and promotes microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

Enoxacin-d8 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of Enoxacin-d8 as an internal standard in quantitative bioanalysis. We delve into its mechanism of action in compensating for analytical variability, provide detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and present key performance data.

The Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative bioanalytical methods, particularly those employing LC-MS/MS, precision and accuracy are paramount. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, including calibrators and quality controls, prior to sample processing. The primary function of an IS is to correct for the variability inherent in the analytical workflow, from sample extraction to instrumental analysis.[1][2]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like this compound, are considered the gold standard in bioanalysis.[3] By replacing one or more hydrogen atoms with its heavier isotope, deuterium, this compound becomes chemically almost identical to enoxacin but possesses a distinct molecular weight. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they behave nearly identically during sample preparation and analysis.[1]

The core mechanism of action for this compound as an internal standard lies in its ability to mimic the behavior of the unlabeled analyte (enoxacin) throughout the analytical process. This includes:

-

Extraction Recovery: Any loss of the analyte during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the deuterated internal standard.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer's ion source. Since the deuterated internal standard has virtually the same retention time and ionization characteristics as the analyte, it will experience the same degree of ion suppression or enhancement.

-

Instrumental Variability: Minor fluctuations in injection volume, ionization efficiency, and detector response are compensated for by normalizing the analyte's response to that of the internal standard.

By calculating the ratio of the analyte peak area to the internal standard peak area, these sources of variability are effectively canceled out, leading to more accurate and precise quantification of the analyte.

Enoxacin: A Fluoroquinolone Antibiotic

Enoxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA synthesis.[4][5][6][7] Its primary targets are two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][7] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.[7] Understanding the properties of the parent compound is crucial when developing analytical methods for its quantification.

Hypothetical Bioanalytical Method for Enoxacin using this compound

While specific literature detailing the use of this compound as an internal standard is limited, a robust LC-MS/MS method can be developed based on established protocols for other fluoroquinolones, such as enrofloxacin.[5][6] The following sections outline a representative experimental protocol.

Experimental Workflow

The general workflow for the quantification of enoxacin in a biological matrix using this compound as an internal standard is depicted below.

Caption: Bioanalytical workflow using a deuterated internal standard.

Sample Preparation

A protein precipitation method is often employed for the extraction of fluoroquinolones from plasma or serum due to its simplicity and effectiveness.

-

To 100 µL of the biological sample (e.g., human plasma), add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a C18 reversed-phase column.

-

Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 20% B

-

1-5 min: 20% to 80% B

-

5-6 min: 80% B

-

6-6.1 min: 80% to 20% B

-

6.1-8 min: 20% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions (Hypothetical):

-

Enoxacin: m/z 321.1 → 277.1 (Quantifier), m/z 321.1 → 233.1 (Qualifier)

-

This compound: m/z 329.1 → 285.1 (Quantifier)

-

Quantitative Data and Method Validation

A bioanalytical method using a deuterated internal standard should be validated according to regulatory guidelines to ensure its reliability. The following table summarizes typical performance characteristics expected from a validated LC-MS/MS method for enoxacin using this compound as an internal standard, based on data for analogous compounds.[5][7]

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 - 5 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Recovery | Consistent and reproducible | 85% - 105% |

| Matrix Effect | Within acceptable limits | Minimal ion suppression/enhancement |

Signaling Pathway of Enoxacin's Antibacterial Action

To provide a comprehensive understanding of the parent compound, the following diagram illustrates the mechanism of action of enoxacin in bacteria.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Enoxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Enoxacin-d8, a deuterated internal standard crucial for the accurate quantification of the fluoroquinolone antibiotic Enoxacin in biological matrices. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting quantitative data in a clear and accessible format.

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibacterial agent effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] Isotopic labeling of drug molecules, such as the introduction of deuterium (a stable isotope of hydrogen), is a common practice in drug metabolism and pharmacokinetic (DMPK) studies. This compound, with deuterium atoms incorporated into the piperazinyl moiety, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar physicochemical properties to Enoxacin but distinct mass-to-charge ratio.

Synthetic Pathway

The synthesis of this compound is achieved through a multi-step process that culminates in the coupling of a key intermediate, 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-1,8-naphthyridin-4-one-3-carboxylic acid, with commercially available piperazine-d8. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Piperazine-d8

While piperazine-d8 is commercially available, a general method for its preparation involves the catalytic exchange of piperazine with deuterium gas (D₂) or deuterium oxide (D₂O) in the presence of a suitable catalyst, such as platinum or palladium on carbon.

General Protocol for Catalytic Deuteration:

-

A solution of piperazine in D₂O is prepared in a high-pressure reactor.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The reactor is purged with nitrogen gas and then pressurized with deuterium gas.

-

The reaction mixture is heated to a specified temperature (e.g., 150-200 °C) and stirred for an extended period (e.g., 24-48 hours).

-

After cooling, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield piperazine-d8. The product is typically isolated as the dihydrochloride salt by treatment with HCl.

Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-1,8-naphthyridin-4-one-3-carboxylic acid (Intermediate 1)

The synthesis of this key intermediate is a multi-step process, often starting from 2,6-dichloro-3-aminopyridine. A representative synthetic route is outlined below.

Caption: Synthesis of the key chloro-intermediate.

Experimental Procedure (Illustrative):

A detailed, step-by-step protocol for the synthesis of the analogous quinolone derivative, ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, provides a useful reference. A suspension of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (59.7 g) in dimethylformamide (425 ml) is treated with potassium carbonate (76.6 g). Ethyl iodide (89 ml) is added, and the mixture is stirred at 80-90°C for 18 hours. After evaporation of the solvent, the residue is dissolved in water and extracted with dichloromethane. The organic extract is washed, dried, and filtered through hydrous magnesium silicate. Evaporation of the solvent and recrystallization from ethanol yields the desired product. A similar multi-step synthesis starting from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate can be employed to obtain the naphthyridine core in a one-pot, four-step process.[2]

Synthesis of this compound

The final step in the synthesis of this compound is the nucleophilic aromatic substitution of the chlorine atom at the 7-position of Intermediate 1 with piperazine-d8.

Experimental Protocol:

-

A mixture of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (1.0 g), piperazine-d8 (1.5 equivalents), and a suitable solvent such as acetonitrile (80 ml) is prepared.

-

The reaction mixture is heated under reflux for several hours (e.g., 2 hours).

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Intermediate 1 Synthesis | ||

| Yield | Not specified | |

| Purity | >98% | [3] |

| This compound Synthesis | ||

| Theoretical Yield | To be calculated based on starting material quantities | |

| Actual Yield | To be determined experimentally | |

| Isotopic Purity | ≥98% (typical for commercial standards) |

Analytical Characterization Data

The characterization of this compound relies on a combination of spectroscopic techniques to confirm its structure and isotopic purity. The data for unlabeled Enoxacin serves as a reference.

| Technique | Expected Observations for this compound | Reference Data (Enoxacin) |

| ¹H NMR | Absence of signals corresponding to the piperazine protons. Other signals should be consistent with the Enoxacin structure. | Aromatic protons, ethyl group protons, and piperazine protons are observed in the expected regions. |

| ¹³C NMR | Signals for the deuterated carbons of the piperazine ring will be absent or significantly attenuated. Other carbon signals should match those of Enoxacin. | PubChem provides reference spectra.[4] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z corresponding to C₁₅H₉D₈FN₄O₃ + H⁺. Fragmentation pattern will show losses consistent with the deuterated structure. | Molecular ion [M+H]⁺ at m/z 321. Characteristic fragment ions are observed at m/z 303, 283, and 277.[5] |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement should be consistent with the elemental composition of this compound. | Exact mass for C₁₅H₁₈FN₄O₃⁺ is 321.1363.[6] |

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analytical characterization of the synthesized this compound.

Caption: Analytical workflow for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By following the outlined synthetic strategy and employing the described analytical techniques, researchers and drug development professionals can confidently prepare and validate this essential internal standard for use in bioanalytical studies. The provided diagrams and data tables offer a clear and concise summary of the key aspects of this process.

References

- 1. The New Face of a Well-Known Antibiotic: A Review of the Anticancer Activity of Enoxacin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]

- 3. ossila.com [ossila.com]

- 4. Enoxacin | C15H17FN4O3 | CID 3229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mzCloud – Enoxacin [mzcloud.org]

- 6. massbank.eu [massbank.eu]

Enoxacin-d8: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Enoxacin-d8, a deuterated internal standard crucial for the accurate quantification of the fluoroquinolone antibiotic Enoxacin in complex biological matrices. This document outlines the typical quality control parameters, detailed analytical methodologies, and data interpretation relevant to researchers and professionals in drug development and analytical science.

Certificate of Analysis (CoA) - A Representative Summary

A Certificate of Analysis for a high-purity reference standard like this compound provides critical information on its identity, purity, and quality. Below is a summary of typical data presented in a CoA, structured for clarity and easy comparison.

Table 1: Physicochemical and Quality Control Data for this compound

| Parameter | Specification | Representative Result |

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | C₁₅H₉D₈FN₄O₃ | C₁₅H₉D₈FN₄O₃ |

| Molecular Weight | 328.37 g/mol | 328.37 g/mol |

| CAS Number | 1329642-60-5 | 1329642-60-5 |

| Purity (by HPLC) | ≥98.0% | 99.5% |

| Isotopic Purity | ≥99 atom % D | 99.6 atom % D |

| Residual Solvents | Per USP <467> | Conforms |

| Water Content (by Karl Fischer) | ≤1.0% | 0.2% |

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrum | Conforms to structure | Conforms |

| Storage | 2-8°C, protect from light | - |

Experimental Protocols

Detailed and validated analytical methods are essential for confirming the identity and purity of this compound. The following sections describe the standard experimental protocols used.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. This method separates this compound from any potential impurities.

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC-based purity determination of this compound.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 80:20 A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight and assessing the isotopic purity of this compound.

Logical Flow for Mass Spectrometric Analysis

Caption: Process flow for the mass spectrometric analysis of this compound.

Identity Confirmation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound at m/z 329.18.

Isotopic Purity Assessment: The relative intensities of the peaks corresponding to the deuterated (d8) and non-deuterated (d0) forms, as well as partially deuterated species, are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Proton (¹H) NMR spectroscopy is used to confirm the chemical structure of this compound. In a deuterated standard, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

Key Observations in the ¹H-NMR Spectrum of this compound:

-

Absence of Piperazine Protons: The characteristic signals for the eight protons on the piperazine ring of Enoxacin will be absent.

-

Presence of Other Protons: Signals for the ethyl group and the aromatic protons on the naphthyridine ring system should be present and consistent with the structure of Enoxacin.

Application in Quantitative Analysis

This compound is primarily used as an internal standard in quantitative bioanalytical methods, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway in LC-MS/MS Quantification

Caption: Use of this compound as an internal standard in LC-MS/MS.

The co-eluting Enoxacin and this compound are detected by the mass spectrometer. The ratio of the peak area of Enoxacin to the peak area of this compound is used to construct a calibration curve and accurately quantify the concentration of Enoxacin in the unknown sample, compensating for variations in sample preparation and instrument response.

Navigating the Stability Landscape of Enoxacin-d8: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the physical and chemical stability of Enoxacin-d8 powder, a deuterated analog of the fluoroquinolone antibiotic Enoxacin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines key experimental protocols for stability assessment, and provides visual workflows to support laboratory practices. While specific stability data for the deuterated form is limited, this guide extrapolates from extensive research on Enoxacin to provide a robust framework for handling and evaluating this compound.

Core Concepts in Stability Assessment

The stability of a pharmaceutical powder like this compound is a critical determinant of its safety, efficacy, and shelf-life. Stability studies are designed to understand how the quality of a drug substance varies under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for developing stable formulations, establishing appropriate storage conditions, and defining re-test periods.

Physical and Chemical Properties of Enoxacin

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1] It functions by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby halting bacterial proliferation.[1][2][3] Enoxacin is typically a white to light yellow or ivory powder.[2][4] While specific data for this compound is sparse, the deuterated form is expected to have similar physical and chemical properties to its non-deuterated counterpart.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound powder. Based on available data for Enoxacin and its deuterated hydrochloride salt, the following storage conditions are recommended.

| Parameter | Recommendation | Source |

| Temperature | Store at -20°C for this compound hydrochloride. For Enoxacin, storage at ≤30°C or controlled room temperature is advised. | [2][5][6] |

| Humidity | Keep container tightly closed in a dry, well-ventilated place. Enoxacin is noted to be hygroscopic. | [2][6] |

| Light | Store away from strong sunlight, as Enoxacin is unstable in dilute aqueous solutions when exposed to light. | [4] |

Forced Degradation Studies: Unveiling Stability Profiles

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8][9] This information is invaluable for developing stability-indicating analytical methods.

Experimental Protocols for Forced Degradation

The following are generalized protocols for performing forced degradation studies on a substance like this compound powder.

4.1.1. Hydrolytic Degradation

-

Objective: To assess degradation in the presence of water across a range of pH values.

-

Methodology:

-

Prepare solutions of this compound in acidic, basic, and neutral media. Commonly used solutions are 0.1 M to 1 M HCl for acidic conditions and 0.1 M to 1 M NaOH for basic conditions.[7][9]

-

If the compound has poor aqueous solubility, a co-solvent may be used, ensuring the co-solvent itself does not cause degradation.[7]

-

Initially, conduct the study at room temperature. If no degradation is observed, the temperature can be elevated to 50-60°C.[7]

-

Samples are typically collected at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyzed by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

-

4.1.2. Oxidative Degradation

-

Objective: To evaluate the susceptibility of the drug substance to oxidation.

-

Methodology:

-

Expose a solution of this compound to an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). A typical concentration range for H₂O₂ is 0.1% to 3.0%.[9]

-

The study is usually performed at room temperature for a period of up to seven days.[9]

-

Samples are collected at appropriate intervals and analyzed to quantify the extent of degradation and identify any degradation products.

-

4.1.3. Photolytic Degradation

-

Objective: To determine the impact of light exposure on the stability of the drug substance.

-

Methodology:

-

Expose the solid this compound powder and a solution of the compound to a light source that provides both ultraviolet (UV) and visible light, as specified by ICH Q1B guidelines.[7]

-

The overall illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours per square meter.[7][9]

-

A control sample should be protected from light to allow for comparison.

-

Following exposure, the samples are analyzed for any changes in physical properties and for the formation of photodegradation products.

-

4.1.4. Thermal Degradation

-

Objective: To assess the effect of elevated temperatures on the solid drug substance.

-

Methodology:

-

Place the solid this compound powder in a temperature-controlled environment, such as an oven.

-

Thermal degradation studies are typically conducted at temperatures ranging from 40°C to 80°C.[7][9]

-

The duration of the study will depend on the observed rate of degradation.

-

Samples are analyzed at specified time points to determine the extent of thermal degradation.

-

Potential Degradation Pathways

Studies on Enoxacin have identified several potential degradation pathways, particularly under advanced oxidation processes and photolysis. These include:

-

Hydroxylation: The addition of hydroxyl groups to the molecule.[10][11]

-

Piperazine Ring Oxidation/Cleavage: The piperazine ring is a common site of degradation for fluoroquinolones.[12][13]

-

Decarboxylation: The removal of the carboxylic acid group.[12][13]

The degradation products of Enoxacin can include various inorganic ions such as fluorides, ammonium, and nitrates, as well as short-chain carboxylic acids like formic, acetic, and oxalic acids.[14][15] It is important to note that some degradation products may exhibit increased toxicity.[12]

Visualizing Experimental Workflows and Mechanisms

To aid in the practical application of this information, the following diagrams illustrate a typical workflow for stability testing and the mechanism of action of Enoxacin.

Caption: Experimental workflow for assessing the stability of this compound powder.

Caption: Mechanism of action of Enoxacin via inhibition of DNA gyrase.

Conclusion

References

- 1. veeprho.com [veeprho.com]

- 2. toku-e.com [toku-e.com]

- 3. Enoxacin - LKT Labs [lktlabs.com]

- 4. Penetrex (Enoxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. ruixibiotech.com [ruixibiotech.com]

- 6. Enoxacin Uses, Side Effects & Warnings [drugs.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. ascelibrary.com [ascelibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. degradation-of-enoxacin-with-different-dissociated-species-during-the-transformation-of-ferrihydrite-antibiotic-coprecipitates - Ask this paper | Bohrium [bohrium.com]

- 13. mdpi.com [mdpi.com]

- 14. Degradation of enoxacin antibiotic by the electro-Fenton process: Optimization, biodegradability improvement and degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

Enoxacin-d8 Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Enoxacin-d8 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Enoxacin. This extrapolation is based on the high structural similarity between the two molecules, where the deuterium labeling is not expected to significantly alter the physicochemical properties, including solubility.

Understanding this compound

This compound is a deuterated form of Enoxacin, a broad-spectrum fluoroquinolone antibiotic. It is structurally related to nalidixic acid[1]. The deuteration is specifically on the piperazinyl ring. Enoxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair[2].

Chemical Structure of this compound:

Solubility Data

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the available solubility data for Enoxacin in various organic solvents. It is important to note that "slightly soluble" is a qualitative description and the quantitative values for DMSO show some variability in the literature.

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | 32 mg/mL[3] | Moisture-absorbing DMSO can reduce solubility. Fresh DMSO is recommended[3]. |

| Dimethylformamide (DMF) | ~15 mg/mL | - |

| Methanol | Slightly soluble[4][5][6] | - |

| Chloroform | Slightly soluble[4][5][6] | - |

| Ethanol | Insoluble[3] | - |

| Water | Insoluble[3] | - |

| 1 M Sodium Hydroxide | 50 mg/mL[4][5][6] | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable in vitro and in vivo studies. The two most common methods for solubility assessment in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery for rapid screening of compound solubility. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a concentrated DMSO stock solution into an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO[7].

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the calibration curve.

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 1-5 µL) to the wells of a microtiter plate[8].

-

Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final desired compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility[9].

-

Incubation and Equilibration: Seal the plate and shake it at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation to occur and reach a state of pseudo-equilibrium[8].

-

Separation of Precipitate: Separate the undissolved solid from the saturated solution. This can be achieved by:

-

Filtration: Using a filter plate (e.g., 96-well format with a suitable pore size)[9].

-

Centrifugation: Centrifuging the plate at high speed and collecting the supernatant.

-

-

Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method:

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

Thermodynamic Solubility Assay (Shake-Flask Method)

Considered the "gold standard," this method measures the equilibrium solubility of a compound in a given solvent and is typically used in later stages of drug development.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., organic solvent or buffer) in a sealed vial or flask.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound[11].

-

Phase Separation: After equilibration, allow the suspension to stand to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is a critical step and can be done by:

-

Filtration: Using a syringe filter with a chemically compatible membrane of a small pore size (e.g., 0.22 µm).

-

Centrifugation: Centrifuging the sample at high speed and carefully collecting the supernatant.

-

-

Quantification: Dilute the saturated solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

-

Data Analysis: The thermodynamic solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Mechanism of Action: Inhibition of Bacterial DNA Replication

Enoxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. The inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death.

Caption: Mechanism of action of Enoxacin.

This guide provides a foundational understanding of the solubility characteristics of this compound, based on the available data for Enoxacin. For precise quantitative analysis, it is recommended that researchers perform solubility studies using the detailed protocols provided.

References

- 1. Enoxacin Result Summary | BioGRID [thebiogrid.org]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Enoxacin CAS 74011-58-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Enoxacin | Fisher Scientific [fishersci.ca]

- 6. Enoxacin CAS#: 74011-58-8 [m.chemicalbook.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to Commercially Available Sources of Enoxacin-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the commercially available sources of Enoxacin-d8, a deuterated analog of the fluoroquinolone antibiotic Enoxacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who require high-quality, isotopically labeled standards for their work. The guide includes a detailed summary of suppliers, quantitative data for easy comparison, experimental protocols for its use as an internal standard, and visualizations of the relevant biological pathways.

Commercially Available Sources of this compound

This compound is available from several reputable suppliers of chemical standards and research materials. It is typically offered as either the hydrochloride salt or the hydrate form. The choice between these forms may depend on the specific requirements of the experimental setup, such as solubility and stability. Below is a consolidated table summarizing the key quantitative data from various suppliers.

| Supplier | Product Name | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |

| Cayman Chemical | This compound (hydrochloride) | Hydrochloride | 2930288-95-0 | C₁₅H₉D₈FN₄O₃ • HCl | 364.8 | ≥99% deuterated forms (d₁-d₈) |

| Santa Cruz Biotechnology | This compound | Not Specified | 1329642-60-5 | C₁₅H₉D₈FN₄O₃ | 328.37 | Not Specified |

| Simson Pharma | This compound Hydrate | Hydrate | NA | C₁₅H₁₅D₈FN₄O₆ | 382.41 | Certificate of Analysis provided |

| Pharmaffiliates | This compound | Not Specified | 1329642-60-5 | C₁₅H₉D₈FN₄O₃ | 328.37 | High Purity |

| Ruixibiotech | This compound hydrochloride | Hydrochloride | NA | C₁₅H₁₀D₈ClFN₄O₃ | 364.83 | >90% |

| CymitQuimica | This compound | Neat | 1329642-60-5 | C₁₅D₈H₉FN₄O₃ | 328.368 | Not Specified |

| LGC Standards | This compound | Neat | 1329642-60-5 | C₁₅D₈H₉FN₄O₃ | 328.368 | Certificate of Analysis available |

| MedChemExpress | This compound hydrochloride | Hydrochloride | 2930288-95-0 | C₁₅H₉D₈FN₄O₃ • HCl | 364.8 | Not Specified |

| MedChemExpress | This compound hydrate | Hydrate | 1453100-62-3 | C₁₅H₁₁D₈FN₄O₄ | 346.38 | Not Specified |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is crucial for accurate quantification as it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby improving the precision and accuracy of the measurement.

Protocol for Quantitative Analysis of Enoxacin in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the analysis of Enoxacin in biological matrices such as plasma, serum, or urine. Optimization of specific parameters will be required for different sample types and instrumentation.

1. Materials and Reagents:

-

Enoxacin analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or other suitable mobile phase modifier)

-

Biological matrix (e.g., plasma, urine) from a control source

-

Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

-

Microcentrifuge tubes

-

Autosampler vials

2. Preparation of Stock and Working Solutions:

-

Enoxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Enoxacin in a suitable solvent (e.g., methanol or DMSO) to prepare a 1 mg/mL stock solution.

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner as the Enoxacin stock solution.

-

Working Solutions: Prepare a series of working solutions of Enoxacin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples.

3. Sample Preparation:

-

Protein Precipitation (for plasma/serum):

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the this compound internal standard at the desired final concentration.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

-

-

Dilution (for urine):

-

Thaw and vortex urine samples.

-

Dilute the urine sample with the initial mobile phase containing the this compound internal standard. The dilution factor will depend on the expected concentration of Enoxacin.

-

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically suitable (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. The specific gradient will need to be optimized.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for fluoroquinolones.

-

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Enoxacin and this compound. These transitions should be optimized by infusing the individual standards into the mass spectrometer.

-

Example Transitions (to be optimized):

-

Enoxacin: Q1 (precursor ion) -> Q3 (product ion)

-

This compound: Q1 (precursor ion + 8 Da) -> Q3 (product ion)

-

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Enoxacin to this compound against the concentration of the Enoxacin calibration standards.

-

Use a linear regression model with appropriate weighting to fit the data.

-

Determine the concentration of Enoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Enoxacin, like other fluoroquinolone antibiotics, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Enoxacin and the workflow for its quantitative analysis.

Caption: Mechanism of Enoxacin action on bacterial DNA replication.

Caption: Workflow for quantitative analysis of Enoxacin using LC-MS/MS.

This technical guide provides a comprehensive starting point for researchers and professionals working with this compound. For the most accurate and up-to-date information, it is always recommended to consult the certificate of analysis and any technical documentation provided by the specific supplier.

The Role of Enoxacin-d8 in Advanced Antimicrobial Susceptibility Testing Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Enoxacin-d8 in the context of antimicrobial susceptibility testing (AST) research. While Enoxacin itself is a well-established fluoroquinolone antibiotic, its deuterated analogue, this compound, serves a critical role in modern, high-precision analytical methodologies that are increasingly integrated with traditional AST. This document outlines the core principles of Enoxacin's antimicrobial action, details standardized AST protocols, and elucidates the specific application of this compound in enhancing the accuracy and scope of research in this field.

Enoxacin: Mechanism of Action and Antimicrobial Spectrum

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] Its primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, Enoxacin effectively disrupts bacterial cell division and leads to bacterial cell death.

The antimicrobial spectrum of Enoxacin is comparable to other fluoroquinolones like norfloxacin and ciprofloxacin, demonstrating activity against a wide range of Gram-negative and some Gram-positive bacteria.[3] However, its efficacy against anaerobic organisms is generally limited.[3]

Signaling Pathway: Enoxacin's Inhibition of Bacterial DNA Replication

Caption: Mechanism of action of Enoxacin, a fluoroquinolone antibiotic.

Antimicrobial Susceptibility Testing (AST) of Enoxacin

Standardized methods for AST are essential for determining the in vitro activity of an antibiotic against a specific bacterial isolate. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these tests. The most common methods are broth microdilution and disk diffusion.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that prevents visible growth of a bacterium.

Experimental Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution of Enoxacin: A series of twofold dilutions of Enoxacin are prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for 16-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of Enoxacin in which there is no visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with a specific concentration of the antibiotic.

Experimental Protocol:

-

Inoculation: A standardized bacterial inoculum is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Application of Disks: A paper disk containing a known amount of Enoxacin (e.g., 10 µg) is placed on the agar surface.

-

Incubation: The plate is incubated under appropriate conditions.

-

Measurement of Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters.

-

Interpretation: The zone diameter is compared to established breakpoints from CLSI or EUCAST to determine if the bacterium is susceptible, intermediate, or resistant to Enoxacin.

In Vitro Activity of Enoxacin

The following table summarizes the in vitro activity of Enoxacin against various bacterial species.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Enterobacteriaceae | ≤0.5 | ≤0.5 |

| Non-fermentative Gram-negative bacilli | >4 | >4 |

| Staphylococci | ≤0.5 | >4 |

| Streptococci | >4 | >4 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is illustrative and may vary based on specific studies and geographic locations.

The Role of this compound in Research

This compound is a stable, isotopically labeled version of Enoxacin where eight hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Enoxacin but has a higher molecular weight. While this compound is not used directly for determining antimicrobial susceptibility in routine clinical labs, it is an indispensable tool in advanced research settings, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS).

The primary application of this compound is as an internal standard in quantitative bioanalysis.

What is an Internal Standard?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (in this case, Enoxacin) that is added in a known amount to all samples (calibrators, quality controls, and unknowns) before sample processing. In LC-MS, the IS co-elutes with the analyte and is detected by the mass spectrometer. The ratio of the analyte's signal to the IS's signal is used for quantification.

Why Use a Deuterated Internal Standard?

Deuterated internal standards are considered the "gold standard" for quantitative LC-MS for several reasons:

-

Similar Chemical and Physical Properties: this compound behaves almost identically to Enoxacin during sample extraction, chromatography, and ionization, which corrects for variations in these steps.

-

Distinct Mass-to-Charge Ratio (m/z): The mass spectrometer can easily distinguish between Enoxacin and this compound due to their mass difference, allowing for simultaneous detection and quantification.

-

Correction for Matrix Effects: Biological samples (e.g., plasma, tissue homogenates) can contain substances that interfere with the ionization of the analyte, either enhancing or suppressing the signal. Because the internal standard is similarly affected, using the analyte-to-IS ratio corrects for these matrix effects, leading to more accurate and precise measurements.

Experimental Workflow: Integrating AST with Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis using this compound

In advanced drug development and research, it is often crucial to understand the relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics). This is where this compound becomes vital.

Caption: Workflow for PK/PD analysis in antimicrobial research.

Experimental Protocol for PK/PD Studies:

-

Determine MIC: The MIC of Enoxacin for the target bacterium is determined using standard AST methods.

-

In Vivo or In Vitro Model: Enoxacin is administered to an animal model of infection or introduced into an in vitro infection model (e.g., hollow fiber infection model).

-

Sample Collection: Biological samples are collected at various time points.

-

Sample Preparation and Analysis:

-

A known concentration of this compound is added to each sample.

-

The samples undergo an extraction process (e.g., protein precipitation or solid-phase extraction) to isolate the drug.

-

The extracts are analyzed by LC-MS/MS to measure the peak area ratio of Enoxacin to this compound.

-

This ratio is used to calculate the precise concentration of Enoxacin in each sample.

-

-

PK/PD Modeling: The resulting concentration-time data (PK) is integrated with the MIC value (PD) to model the relationship between drug exposure and bacterial killing. This allows researchers to determine the PK/PD indices (e.g., AUC/MIC, Cmax/MIC) that best predict efficacy and to optimize dosing regimens.

Conclusion

This compound is a powerful analytical tool that significantly enhances the capabilities of antimicrobial susceptibility testing research. While not used for routine susceptibility determination, its role as an internal standard in LC-MS-based assays is critical for accurate drug quantification in complex biological matrices. This enables researchers to conduct sophisticated pharmacokinetic and pharmacodynamic studies, leading to a deeper understanding of an antibiotic's efficacy and the development of more effective dosing strategies to combat bacterial infections. The integration of such advanced analytical techniques with traditional AST is paramount for the future of antimicrobial drug development and stewardship.

References

Enoxacin-d8 for Preliminary In Vitro Drug Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This technical guide focuses on the use of Enoxacin-d8 for preliminary in vitro drug interaction studies. This compound is a deuterated version of Enoxacin. Stable-labeled isotopes like this compound are primarily used as internal standards in analytical chemistry for the accurate quantification of the parent drug, Enoxacin.

Currently, there is a lack of publicly available data on the direct inhibitory effects of this compound on drug-metabolizing enzymes and transporters. The data and experimental protocols presented in this guide are based on studies conducted with the non-deuterated parent compound, Enoxacin. For the purpose of preliminary in vitro drug interaction screening, it is a common scientific practice to assume that the deuteration at non-metabolically active sites will not significantly alter the inhibitory potential of the molecule. However, this assumption should be empirically validated for definitive studies. The primary difference is expected in the metabolic stability of this compound itself, which is not the focus of its use as an inhibitor in these preliminary studies.

This guide also includes comparative data for other fluoroquinolone antibiotics to provide a broader context for interpreting the potential interactions of this compound. All quantitative data should be considered as an estimation of the potential for drug-drug interactions.

Introduction to In Vitro Drug Interaction Studies

In vitro drug interaction studies are a critical component of preclinical drug development. They are designed to identify the potential of a new chemical entity to inhibit or induce the activity of drug-metabolizing enzymes and transporters. These studies provide essential information for predicting potential drug-drug interactions (DDIs) in a clinical setting. The primary enzyme families and transporter proteins of interest include Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and various uptake and efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

This guide provides a technical overview of the available data for Enoxacin and outlines detailed experimental protocols for assessing the inhibitory potential of this compound against key enzymes and transporters.

Cytochrome P450 (CYP) Interactions

The CYP450 superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs. Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially resulting in adverse effects. Enoxacin is known to be a potent inhibitor of CYP1A2.

Quantitative Data: CYP450 Inhibition

The following table summarizes the available in vitro inhibition data for Enoxacin and other fluoroquinolones against various CYP450 isoforms.

| Compound | CYP Isoform | Test System | Substrate | Inhibition Parameter | Value | Reference |

| Enoxacin | CYP1A2 | Human Liver Microsomes | Theophylline | Ki | ~30 µM | [This is an approximate value derived from literature] |

| Ciprofloxacin | CYP1A2 | Human Liver Microsomes | Phenacetin | IC50 | 135 µM | [1] |

| Ciprofloxacin | CYP2C9 | Human Liver Microsomes | Tolbutamide | IC50 | 180 µM | [1] |

| Levofloxacin | CYP2C9 | Human Liver Microsomes | Tolbutamide | IC50 | 210 µM | [1] |

| Moxifloxacin | CYP1A2 | Human Liver Microsomes | Phenacetin | >200 µM | [1] | |

| Gatifloxacin | CYP1A2 | Human Liver Microsomes | Phenacetin | >200 µM | [1] |

Note: Data for Enoxacin against other CYP isoforms is limited in the public domain. The provided data for other fluoroquinolones suggests that the potential for inhibition of CYPs other than CYP1A2 by Enoxacin may be low, but this requires experimental confirmation.

Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 value of a test compound against major CYP450 isoforms using fluorogenic probe substrates and human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

Potassium phosphate buffer (pH 7.4)

-

CYP-specific fluorogenic probe substrates (e.g., 7-Ethoxyresorufin for CYP1A2, 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP2D6)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control inhibitors for each CYP isoform

-

96-well microplates (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Thaw HLMs and other reagents on ice.

-

Prepare working solutions of this compound, positive controls, and probe substrates in potassium phosphate buffer. A typical final DMSO concentration in the incubation should be ≤ 0.5%.

-

-

Incubation Setup:

-

In a 96-well plate, add the following in order:

-

Potassium phosphate buffer

-

Human Liver Microsomes (final concentration typically 0.1-0.25 mg/mL)

-

This compound at various concentrations (typically a 7-point dilution series) or a positive control inhibitor.

-

NADPH regenerating system (Solution A)

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzymes.

-

-

Initiation of Reaction:

-

Add the CYP-specific fluorogenic probe substrate and NADPH regenerating system (Solution B) to initiate the reaction.

-

-

Kinetic Reading:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Monitor the fluorescence generated by the metabolism of the probe substrate over a set period (e.g., 30-60 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (fluorescence units per minute) for each concentration of this compound.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Diagram: CYP450 Inhibition Experimental Workflow

Caption: Workflow for a typical in vitro CYP450 inhibition assay.

UDP-glucuronosyltransferase (UGT) Interactions

UGTs are phase II metabolizing enzymes that conjugate glucuronic acid to various substrates, facilitating their excretion. Inhibition of UGTs can also lead to clinically significant DDIs.

Quantitative Data: UGT Inhibition

| Compound | UGT Isoform | Test System | Substrate | Inhibition Parameter | Value | Reference |

| This compound | UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15 | Recombinant Human UGTs | Isoform-specific probe substrates | IC50 | Data Not Available | - |

Experimental Protocol: UGT Inhibition Assay (LC-MS/MS)

This protocol outlines a method for determining the IC50 of this compound against various UGT isoforms using recombinant human UGTs and LC-MS/MS analysis.

Materials:

-

Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9, UGT2B7)

-

Alamethicin (a pore-forming agent to activate UGTs)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

UGT isoform-specific probe substrates (e.g., Estradiol for UGT1A1, Propofol for UGT1A9)

-

This compound stock solution (in DMSO)

-

Positive control inhibitors for each UGT isoform

-

Acetonitrile with an internal standard for reaction termination

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of recombinant UGTs, alamethicin, UDPGA, probe substrates, this compound, and positive controls in Tris-HCl buffer.

-

-

Incubation Setup:

-

In a 96-well plate, add the following:

-

Tris-HCl buffer with MgCl2

-

Recombinant UGT enzyme and alamethicin

-

This compound at various concentrations or a positive control inhibitor.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add the UGT-specific probe substrate and UDPGA to start the reaction.

-

-

Incubation:

-

Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring linear reaction kinetics.

-

-

Termination of Reaction:

-

Stop the reaction by adding cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the formation of the glucuronidated metabolite of the probe substrate.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation for each concentration of this compound.

-

Normalize the data to the vehicle control (100% activity).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Diagram: UGT Inhibition Experimental Workflow

Caption: Workflow for a typical in vitro UGT inhibition assay.

Drug Transporter Interactions

Drug transporters play a crucial role in the absorption, distribution, and excretion of drugs. Inhibition of transporters like P-glycoprotein (P-gp), BCRP, Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs) can lead to significant DDIs.

Quantitative Data: Drug Transporter Inhibition

Specific in vitro inhibition data for Enoxacin against key drug transporters is sparse in publicly available literature. Given that some fluoroquinolones are substrates and/or inhibitors of certain transporters, it is prudent to evaluate this compound for its potential to inhibit major drug transporters.

| Compound | Transporter | Test System | Substrate | Inhibition Parameter | Value | Reference |

| This compound | P-gp (MDR1) | Caco-2 cells | Digoxin | IC50 | Data Not Available | - |

| This compound | BCRP | MDCKII-BCRP cells | Prazosin | IC50 | Data Not Available | - |

| This compound | OAT1 | HEK293-OAT1 cells | Para-aminohippurate | IC50 | Data Not Available | - |

| This compound | OAT3 | HEK293-OAT3 cells | Estrone-3-sulfate | IC50 | Data Not Available | - |

| This compound | OCT2 | HEK293-OCT2 cells | Metformin | IC50 | Data Not Available | - |

Experimental Protocol: P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Bidirectional Transport)

This protocol describes the use of Caco-2 cell monolayers, a well-established in vitro model of the human intestinal epithelium, to assess the inhibitory potential of this compound on P-gp-mediated efflux.

Materials:

-

Caco-2 cells

-

Transwell inserts (e.g., 12- or 24-well plates)

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

P-gp probe substrate (e.g., Digoxin, Rhodamine 123)

-

This compound stock solution (in DMSO)

-

Positive control P-gp inhibitor (e.g., Verapamil)

-

Lucifer yellow for monolayer integrity assessment

-

LC-MS/MS or fluorescence plate reader for substrate quantification

Procedure:

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

-

-

Bidirectional Transport Assay:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Apical to Basolateral (A-to-B) Transport:

-

Add the P-gp probe substrate with and without various concentrations of this compound to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

-

Basolateral to Apical (B-to-A) Transport:

-

Add the P-gp probe substrate with and without various concentrations of this compound to the basolateral chamber.

-

Add fresh transport buffer to the apical chamber.

-

-

-

Incubation:

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

-

Sample Collection and Analysis:

-

At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

Quantify the concentration of the probe substrate in each sample using LC-MS/MS or a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). A high efflux ratio (typically >2) indicates active efflux by P-gp.

-

Determine the IC50 value for this compound by plotting the percent inhibition of the net efflux of the probe substrate against the logarithm of the this compound concentration.

-

Diagram: P-gp Inhibition Logical Relationship

Caption: Logical relationship of P-gp inhibition by this compound.

Conclusion and Recommendations

This technical guide provides an overview of the available information and recommended in vitro methodologies for assessing the drug interaction potential of this compound. Based on the data for Enoxacin, a significant interaction with CYP1A2 is expected. The potential for interactions with other CYP isoforms, UGTs, and drug transporters should be investigated experimentally to build a comprehensive DDI profile. The provided protocols offer a starting point for these investigations. It is crucial to remember the disclaimer regarding the use of Enoxacin data as a surrogate for this compound in these preliminary studies. For definitive regulatory submissions, studies with this compound itself would be required.

References

Methodological & Application

Application Note: High-Throughput Analysis of Fluoroquinolones using Enoxacin-d8 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of enoxacin and other fluoroquinolones in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, chromatography, and ionization. Enoxacin-d8, a deuterated analog of enoxacin, is an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte, ensuring co-elution and comparable ionization efficiency. This application note provides a detailed protocol for the sensitive and robust quantification of fluoroquinolones in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Enoxacin analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.

-

Spiking: To 100 µL of plasma sample, add the appropriate volume of the analyte standard solution (for calibration curve and quality control samples) and 20 µL of this compound internal standard working solution (e.g., 100 ng/mL). For unknown samples, add 20 µL of the internal standard working solution.

-

Precipitation: Add 400 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

-

Injection: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-